molecular formula C9H18N2O B2849103 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one CAS No. 791563-61-6

1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one

Cat. No. B2849103
CAS RN: 791563-61-6
M. Wt: 170.256
InChI Key: KCVCXSGVHBGIHR-UHFFFAOYSA-N
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Description

“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C9H18N2O . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” involves various chemical reactions. It has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . It is also used in the synthesis of linkage isomers trans-bis [1-(2-aminoethyl)piperidine]dinitronickel and trans-bis [1-(2-aminoethyl)-piperidine]dinitritonickel .


Molecular Structure Analysis

The molecular structure of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is represented by the InChI code: 1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 . The molecular weight of this compound is 170.25 .


Chemical Reactions Analysis

“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is involved in various chemical reactions. For instance, it reacts with 3-methoxy salicylaldehyde to yield a tridentate Schiff base ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” include a molecular weight of 170.25 , and it is a liquid at room temperature .

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are not explicitly mentioned in the available literature. Given the structural similarity to piperidine, it’s plausible that this compound could affect similar pathways. Piperidine and its derivatives have been implicated in a variety of biochemical pathways, including neurotransmission and enzymatic reactions .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its molecular weight (170.25 g/mol ) is within the range that generally allows for good bioavailability.

Result of Action

As a derivative of piperidine, it might share some of the biological activities associated with this class of compounds, such as potential effects on neurotransmission . .

properties

IUPAC Name

1-[4-(2-aminoethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVCXSGVHBGIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one

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